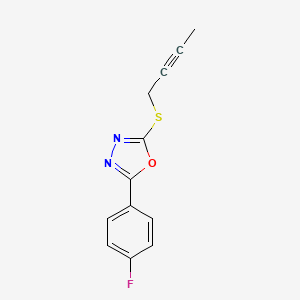![molecular formula C17H19F3N4O3S B12237217 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12237217.png)
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring multiple functional groups, including an oxazole ring, a sulfonyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine involves several steps, each introducing different parts of the molecule. The oxazole ring can be synthesized from α-amino acids. The synthesis typically involves the formation of the oxazole ring, followed by the introduction of the sulfonyl group and the pyridine ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound depends on its intended use. In pharmaceuticals, compounds with oxazole rings often exhibit biological activity by interacting with specific enzymes or receptors. The sulfonyl group can enhance the compound’s ability to bind to its target, while the trifluoromethyl group can increase its metabolic stability.
Comparison with Similar Compounds
Similar compounds include:
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares the oxazole ring and has similar biological activity.
2-{5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one: Contains similar functional groups and is used in pharmaceutical research.
The uniqueness of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which can provide a balance of biological activity and metabolic stability.
Properties
Molecular Formula |
C17H19F3N4O3S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole |
InChI |
InChI=1S/C17H19F3N4O3S/c1-10-16(11(2)27-22-10)28(25,26)24-8-12-6-23(7-13(12)9-24)15-4-3-14(5-21-15)17(18,19)20/h3-5,12-13H,6-9H2,1-2H3 |
InChI Key |
WNGBVLRTRNMADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopropyl-3-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12237153.png)

![1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B12237160.png)
![2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12237162.png)
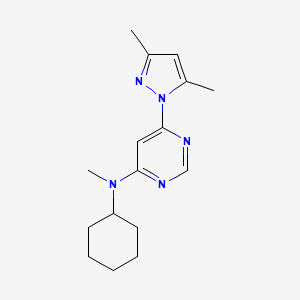
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12237167.png)
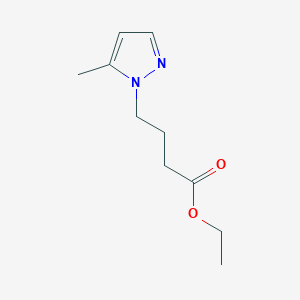
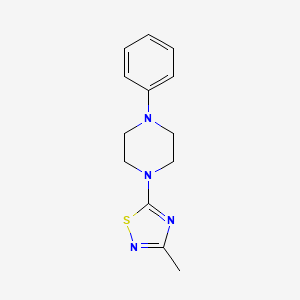
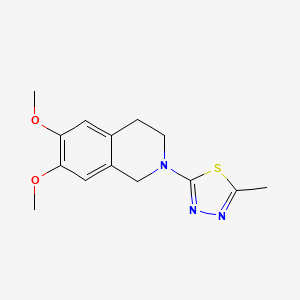
![2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12237191.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12237199.png)
![5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12237202.png)
![6,7-dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237209.png)
